molecular formula C24H21NO6 B12388044 Mthfd2-IN-1

Mthfd2-IN-1

Cat. No.: B12388044
M. Wt: 419.4 g/mol
InChI Key: WVRJGGMMSBHEEP-UHFFFAOYSA-N
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Description

Mthfd2-IN-1 is a small molecule inhibitor targeting the enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is crucial for the synthesis of purines and thymidylate. This enzyme is highly expressed in cancer cells but not in most healthy adult tissues, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mthfd2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The process must also comply with regulatory standards for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Mthfd2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds .

Mechanism of Action

Mthfd2-IN-1 exerts its effects by selectively inhibiting the enzyme MTHFD2. This inhibition disrupts the one-carbon metabolism pathway, leading to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. The compound binds to the active site of MTHFD2, blocking its catalytic activity and preventing the conversion of methylenetetrahydrofolate to formyltetrahydrofolate .

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

4-[7-(3-hydroxycyclobutyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid

InChI

InChI=1S/C24H21NO6/c26-16-10-15(11-16)17-2-1-3-19-18-8-9-25(12-20(18)24(30)31-21(17)19)22(27)13-4-6-14(7-5-13)23(28)29/h1-7,15-16,26H,8-12H2,(H,28,29)

InChI Key

WVRJGGMMSBHEEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(C(=CC=C3)C4CC(C4)O)OC2=O)C(=O)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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